N-Cbz-3-aminocyclopentanecarboxylic acid chemical properties
N-Cbz-3-aminocyclopentanecarboxylic acid chemical properties
Executive Summary
N-Cbz-3-aminocyclopentanecarboxylic acid is a critical intermediate in the synthesis of peptidomimetics and conformationally restricted pharmaceutical agents. As a protected derivative of 3-aminocyclopentanecarboxylic acid (AcPc), it serves as a scaffold for "foldamers"—synthetic oligomers with well-defined secondary structures—and as a bioisostere for
This guide details the physicochemical properties, synthetic pathways, and experimental protocols for this compound, focusing on its role in locking peptide backbone conformations to enhance metabolic stability and receptor selectivity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound consists of a cyclopentane ring substituted with a carboxylic acid at position 1 and a carbobenzyloxy (Cbz/Z)-protected amine at position 3. Its utility stems from the rigidity of the cyclopentane core, which restricts the conformational freedom of the attached peptide chains.
Key Properties Table
| Property | Description |
| Chemical Name | N-Cbz-3-aminocyclopentanecarboxylic acid |
| IUPAC Name | 3-{[(Benzyloxy)carbonyl]amino}cyclopentanecarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 263.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| Melting Point | Isomer-dependent; typically 90–130 °C (range varies by enantiomeric purity) |
| pKa (COOH) | ~4.5 (Predicted based on carbocyclic acid analogs) |
| Stereoisomers | cis-((1R,3S) / (1S,3R)) and trans-((1R,3R) / (1S,3S)) |
Stereochemical Significance
The relative stereochemistry between the amino and carboxylic acid groups dictates the secondary structure of resulting peptides:
-
Cis-Isomers: Tend to promote turn-like structures (e.g., 12-helix formation in
-peptides). -
Trans-Isomers: Favor extended sheet-like conformations.
-
Enantiomers: The (1S,3R) and (1R,3S) forms are often isolated via enzymatic resolution or asymmetric synthesis to target specific receptor chiral pockets.
Synthesis & Production Strategies
The synthesis of N-Cbz-3-aminocyclopentanecarboxylic acid typically follows a "Core Synthesis
Synthetic Workflow Diagram (Graphviz)
Figure 1: General synthetic workflow for the production of the N-Cbz protected scaffold.
Protection Chemistry (The "Cbz" Factor)
The Carbobenzyloxy (Cbz) group is chosen for its stability against acidic conditions used to remove Boc groups (orthogonal protection) and its resistance to basic conditions used for Fmoc removal. It is removed via catalytic hydrogenation (
Applications in Drug Discovery
Peptidomimetics & Foldamers
N-Cbz-3-aminocyclopentanecarboxylic acid is a premier building block for
-
Mechanism: The cyclopentane ring locks the torsion angles (
) of the backbone. -
Result: Increased binding affinity to receptors and resistance to proteolytic degradation.[1]
Bioisosteres of GABA
The 3-aminocyclopentanecarboxylic acid core is a conformationally restricted analog of
-
GABA_A vs GABA_B: Specific isomers (cis vs trans) can selectively activate GABA receptors. The Cbz-protected form serves as a lipophilic prodrug or intermediate to synthesize these potent agonists.
Conformational Locking Diagram
Figure 2: Impact of cyclopentane ring constraint on peptide bioactivity.
Experimental Protocols
Protocol: Synthesis of N-Cbz-3-aminocyclopentanecarboxylic Acid
Objective: Selective N-protection of the amino acid core using Benzyl Chloroformate (Cbz-Cl).
Reagents:
-
3-Aminocyclopentanecarboxylic acid (1.0 equiv)[2]
-
Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Hydroxide (NaOH) (2.0 equiv) or Sodium Carbonate (
) -
Solvents: Water / Dioxane (1:1 v/v) or Water / THF
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3-aminocyclopentanecarboxylic acid (e.g., 10 mmol) in 20 mL of 1N NaOH solution. Cool the mixture to 0°C in an ice bath.
-
Causality: Low temperature prevents hydrolysis of the Cbz-Cl reagent before it reacts with the amine.
-
-
Acylation: Add Benzyl Chloroformate (12 mmol) dropwise over 30 minutes while maintaining the pH at ~9-10 by adding additional NaOH or
as needed.-
Self-Validating Check: If pH drops below 8, the amine becomes protonated (
) and nucleophilicity is lost, halting the reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours.
-
Work-up:
-
Wash the alkaline solution with Diethyl Ether (
) (2 x 20 mL) to remove unreacted Cbz-Cl and byproducts (benzyl alcohol). -
Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH ~2.[3] The product, being a carboxylic acid, will precipitate or form an oil.
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from Ethyl Acetate/Hexanes to obtain the pure N-Cbz derivative.
Protocol: Deprotection (Cbz Removal)
Objective: Liberation of the free amine for peptide coupling.
-
Catalytic Hydrogenation: Dissolve the N-Cbz compound in Methanol. Add 10% Pd/C (10 wt%). Stir under
atmosphere (balloon) for 2–4 hours. Filter through Celite.[3] -
Acidolysis (Alternative): Treat with 33% HBr in Acetic Acid for 1 hour at room temperature. Precipitate with cold ether.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 121(26), 6206–6212. Link
-
LePlae, P. R., et al. (2001). "Tolerance of acyclic residues in the beta-peptide 12-helix: access to diverse side-chain arrays for biological applications." Journal of the American Chemical Society, 123(10), 2442–2443. Link
-
Stájer, G., et al. (2002). "Synthesis of saturated and unsaturated 2-aminocyclopentanecarboxylic acid derivatives." Tetrahedron, 58(49), 9865-9870. Link
-
PubChem Compound Summary. (2025). "3-Aminocyclopentanecarboxylic acid."[4][2] National Center for Biotechnology Information. Link
